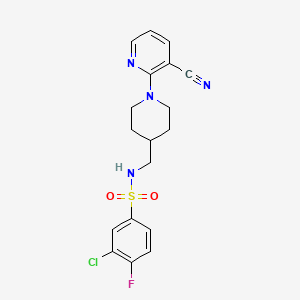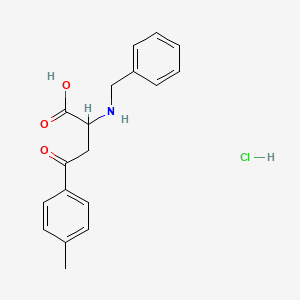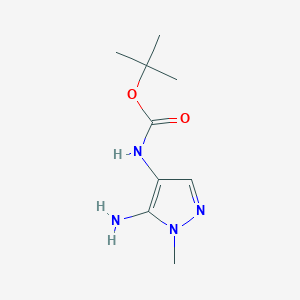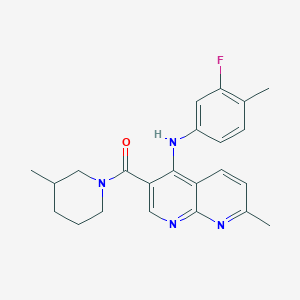
4-(benzylamino)-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(benzylamino)-1H-quinazoline-2-thione" is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its diverse pharmacological properties. Quinazoline derivatives have been explored for their potential use in various therapeutic areas, including as antihypertensive agents, cardiotonic agents, antitumor agents, and inhibitors of tyrosine kinases .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the cyclization of precursor molecules. For instance, substituted 2-benzoylaminothiobenzamides can undergo sodium methoxide-catalyzed ring closure to yield quinazoline-4-thiones . Another approach involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones . Additionally, a one-pot synthetic approach using palladium-catalyzed reactions has been developed to construct a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which can be substituted at various positions to yield compounds with different properties. The preferred tautomeric forms and the influence of substituents on the molecular structure can be studied using NMR, IR, and Raman spectroscopy . The presence of a benzylamino group is a common feature in these derivatives, which can significantly affect the biological activity of the compounds .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, 1-methyl-quinazoline-4-thiones can undergo a substitution reaction where the sulfur atom is replaced by oxygen to yield quinazoline-4-ones . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their potency as enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as fluorescence emission and quantum yield, can be modulated by pH changes. This is exemplified by the 4-amino-1H-benzo[g]quinazoline-2-one, which shows a shift in fluorescence emission maximum with varying pH, making it a useful probe for studying the protonation state in nucleic acid structures . The solubility, stability, and tautomeric preferences of these compounds can be influenced by their substituents and the medium in which they are studied .
科学的研究の応用
Synthesis and Chemical Transformations
The synthesis of quinazoline derivatives, including "4-(benzylamino)-1H-quinazoline-2-thione," often involves reactions of primary aromatic amines with other chemicals to form substituted quinazolines. For example, Marinho and Proença (2015) demonstrated a convenient synthesis of 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles and primary arylamines, showcasing the versatility of quinazoline chemistry in creating diverse molecules for further applications (Marinho & Proença, 2015).
Biological Activities
Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, Al-Obaid et al. (2009) investigated the antitumor activities of some new 2-thieno-4(3H)-quinazolinone derivatives using the National Cancer Institute's disease-oriented antitumor screen protocol. Their study highlighted the potential of quinazoline analogs as antitumor agents (Al-Obaid et al., 2009).
Optoelectronic Materials
The structural features of quinazolines make them suitable for applications in optoelectronic materials. Lipunova et al. (2018) reviewed the use of quinazoline derivatives in electronic devices, highlighting their significance in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials (Lipunova et al., 2018).
将来の方向性
While specific future directions for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Researchers are encouraged to design new strategies for the further exploitation of quinazoline for the rapid synthesis of versatile biologically relevant heterocycles .
特性
IUPAC Name |
4-(benzylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBILQQZKPSMLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-1H-quinazoline-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)